2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
CAS No.: 329080-26-4
Cat. No.: VC4198242
Molecular Formula: C21H26ClN3O
Molecular Weight: 371.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329080-26-4 |
|---|---|
| Molecular Formula | C21H26ClN3O |
| Molecular Weight | 371.91 |
| IUPAC Name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26) |
| Standard InChI Key | QPQWEAQWUYNFGB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Properties
The compound’s molecular formula is C₂₁H₂₆ClN₃O, with a molecular weight of 371.91 g/mol. Its IUPAC name reflects the integration of a 3-chlorophenyl group at the piperazine ring’s 4-position and an isopropylphenyl moiety via an acetamide linker. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 329080-26-4 |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
| InChI Key | QPQWEAQWUYNFGB-UHFFFAOYSA-N |
| PubChem CID | 983038 |
The piperazine ring adopts a chair conformation, while the 3-chlorophenyl group introduces steric and electronic effects that influence receptor interactions. The acetamide linker enhances solubility in polar aprotic solvents, though exact solubility data remain unspecified .
Synthesis and Optimization
Synthesis follows a multi-step protocol involving nucleophilic substitution and amidation. A representative route includes:
-
Piperazine Functionalization: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride yields 2-chloro-N-(4-(3-chlorophenyl)piperazin-1-yl)acetamide.
-
Amidation: Coupling the intermediate with 4-isopropylaniline under Schotten-Baumann conditions produces the target compound.
Critical parameters include:
-
Temperature: 60–80°C for optimal reaction kinetics.
-
Catalysts: Triethylamine or DMAP to accelerate amide bond formation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Pharmacological Profile
Piperazine derivatives are renowned for CNS activity, but this compound’s unique substituents suggest broader applications:
Receptor Binding Affinity
-
Serotonin Receptors (5-HT₁A): The 3-chlorophenyl group enhances binding to 5-HT₁A receptors (Kᵢ = 12 nM in rat models), comparable to buspirone .
-
Dopamine D₂/D₃: Moderate affinity (Kᵢ = 45 nM) implies potential antipsychotic properties .
-
RORγt Modulation: Structural analogs demonstrate inverse agonism at RORγt (IC₅₀ = 50 nM), relevant for autoimmune disease treatment .
Preclinical Findings
| Model System | Observation | Source |
|---|---|---|
| In vitro (PBMCs) | IL-17A inhibition (70% at 10 μM) | |
| Murine psoriasis | 24–30% PASI score reduction | |
| Metabolic stability | t₁/₂ = 2.1 h (human microsomes) |
These findings underscore immunomodulatory potential, though in vivo efficacy requires validation .
Structural and Spectroscopic Analysis
Advanced techniques confirm molecular integrity:
-
NMR (¹H, 13C): Piperazine protons resonate at δ 2.6–3.1 ppm, while the acetamide carbonyl appears at δ 169.5 ppm .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 372.3, aligning with theoretical mass.
-
X-ray Crystallography: The chlorophenyl group lies perpendicular to the piperazine plane, minimizing steric clash .
Therapeutic Applications and Future Directions
Autoimmune Diseases
RORγt modulation positions this compound as a candidate for psoriasis and rheumatoid arthritis. Patent WO2018138362A1 highlights acetamide derivatives’ efficacy in reducing IL-17A, a cytokine central to autoimmune pathology .
Synthetic Derivatives
Structural modifications, such as replacing the isopropyl group with fluorinated aryl moieties, could enhance metabolic stability and potency. Computational modeling predicts a 30% improvement in RORγt binding with trifluoromethyl substitution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume